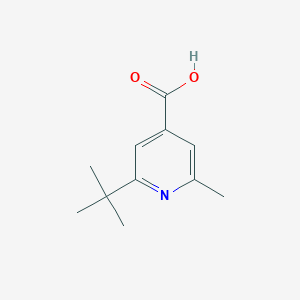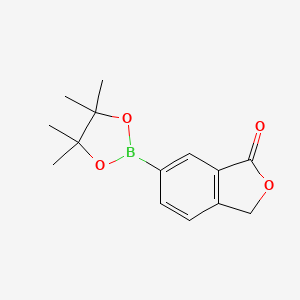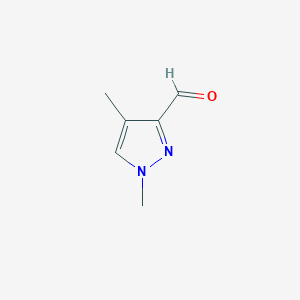
1,4-dimethyl-1H-pyrazole-3-carbaldehyde
Overview
Description
1,4-dimethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 861585-27-5 . It has a molecular weight of 124.14 . The compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds like this compound can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Code for this compound is 1S/C6H8N2O/c1-5-3-8(2)7-6(5)4-9/h3-4H,1-2H3 .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde serves as a precursor in various synthesis processes due to its reactive aldehyde group. It has been involved in the synthesis of heterocyclic compounds, such as dihydropyridines, by undergoing reactions that involve variations of classical synthesis methods. These processes often yield compounds with potential applications in different fields, including materials science and pharmaceuticals (Thakrar et al., 2012). Furthermore, its formylation reactions have been studied for producing derivatives with specific functional groups, which are useful in further chemical transformations (Attaryan et al., 2006).
Material Science Applications
In material science, derivatives of this compound have been explored for creating new materials with specific properties. For instance, compounds synthesized from this aldehyde have been investigated for their potential in forming chelating materials useful in the extraction and removal of heavy metals from solutions. This application is crucial for environmental cleanup and water purification technologies (Radi et al., 2013).
Pharmaceutical Research
In pharmaceutical research, the derivatives of this compound have been synthesized and evaluated for various biological activities. For example, its derivatives have been tested for anti-inflammatory, antioxidant, and antimicrobial activities. These studies are foundational for developing new drugs and therapies, highlighting the compound's significance in medicinal chemistry (Bandgar et al., 2009).
Advanced Synthesis Techniques
Advanced synthesis techniques involving this compound have been developed, including microwave-assisted synthesis methods. These methods offer advantages such as reduced reaction times and improved yields, making the synthesis of complex molecules more efficient and environmentally friendly (Ramadan & El‐Helw, 2019).
Mechanism of Action
Target of Action
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is used in the preparation of inhibitors of SARM1 . SARM1 (Sterile Alpha and TIR Motif Containing 1) is a protein that plays a crucial role in axonal degeneration . The compound’s primary target is therefore SARM1, and its role is to inhibit this protein to prevent or treat axonal degeneration .
Mode of Action
It is known that the compound interacts with its target, sarm1, resulting in the inhibition of this protein . This interaction and the resulting changes could potentially prevent or slow down the process of axonal degeneration .
Biochemical Pathways
The biochemical pathways affected by this compound are related to axonal degeneration. By inhibiting SARM1, the compound may affect the pathways that lead to this degenerative process . The downstream effects of this interaction could include the preservation of axonal health and function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the inhibition of SARM1 . This inhibition could potentially prevent or slow down axonal degeneration, preserving the health and function of axons .
Safety and Hazards
Future Directions
Pyrazoles, including 1,4-dimethyl-1H-pyrazole-3-carbaldehyde, have been gaining popularity in several fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives .
Properties
IUPAC Name |
1,4-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(2)7-6(5)4-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBYTIDNKQGSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861585-27-5 | |
| Record name | 1,4-dimethyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




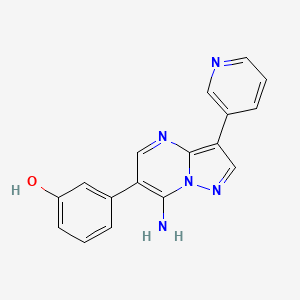
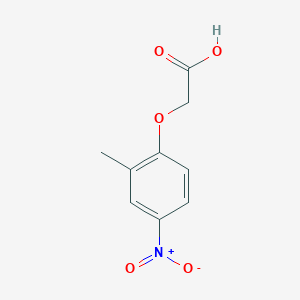
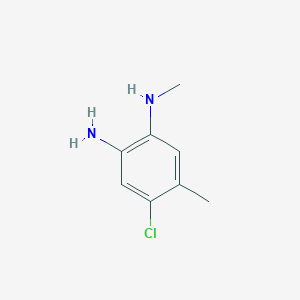
![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)





